

IUPAC name for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B503158

[Get Quote](#)

An In-depth Technical Guide: **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**

A Strategic Intermediate for Complex Molecule Synthesis in Drug Discovery

This guide provides a comprehensive technical overview of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**, a key synthetic intermediate. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of its synthesis, strategic applications, and role as a molecular building block. We will delve into the causality behind its use, provide field-proven experimental protocols, and ground all claims in authoritative references.

Chemical Identity and Physicochemical Properties

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is a heterocyclic organic compound. Its core utility in organic synthesis stems from the 1,3-dioxolane group, which serves as a robust protecting group for the ketone functionality of its parent molecule, 3'-bromoacetophenone.

Nomenclature and Chemical Identifiers

- IUPAC Name: **2-(3-bromophenyl)-2-methyl-1,3-dioxolane**^{[1][2][3]}
- Synonyms: 3'-Bromoacetophenone ethylene ketal, 1,3-Dioxolane, 2-(3-bromophenyl)-2-methyl-

- CAS Number: 39172-32-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₁₁BrO₂[\[1\]](#)
- SMILES: CC1(OCCO1)c2cccc(c2)Br
- InChI Key: VYPYKCPWNPPBBX-UHFFFAOYSA-N

Physicochemical Data

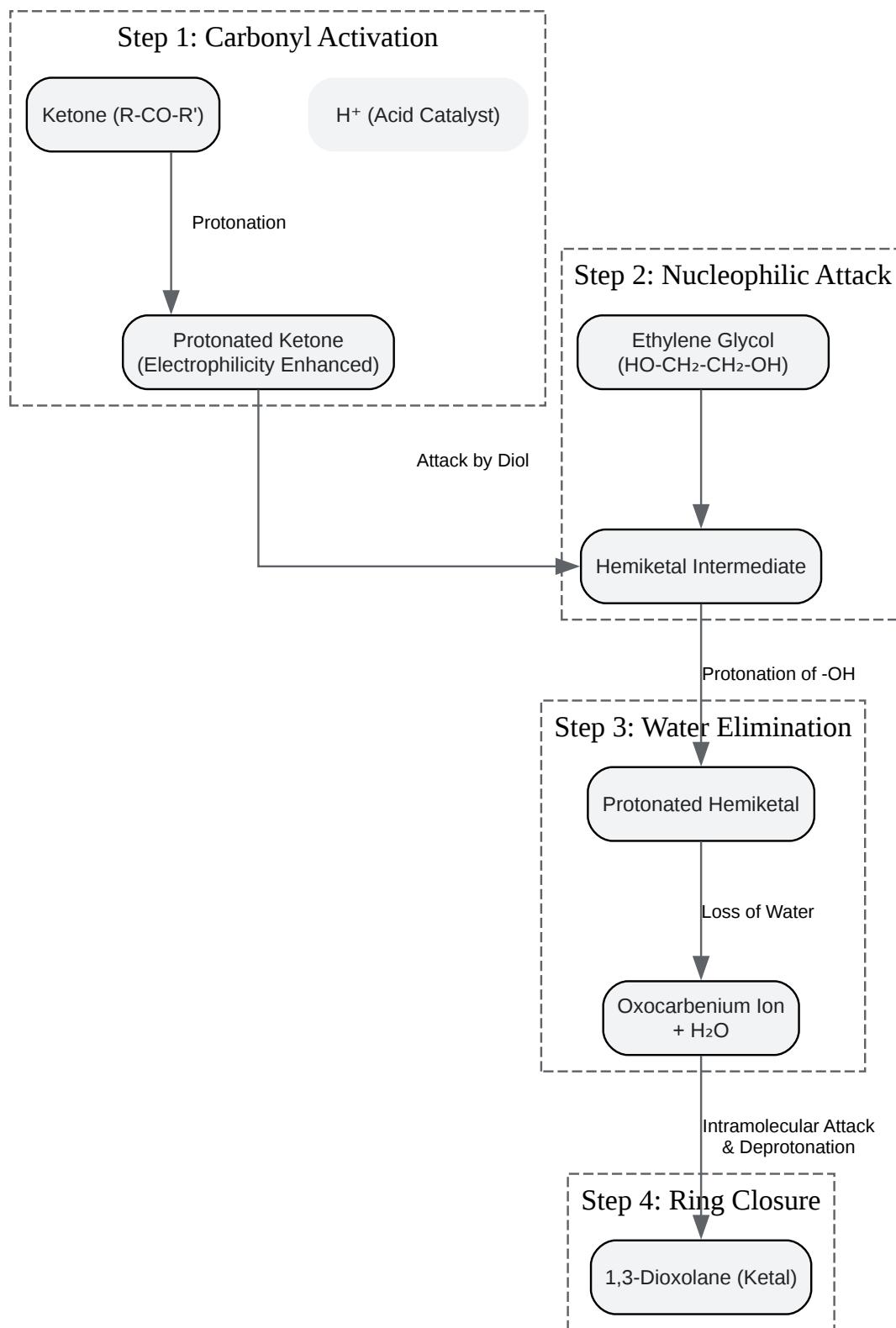
The following table summarizes the key physical and chemical properties of the title compound.

Property	Value	Source
Molecular Weight	243.10 g/mol	[1]
Exact Mass	241.99424 Da	[1]
Physical Form	Liquid or Solid	
Boiling Point	294.8 ± 35.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Refractive Index	1.547	[1]
Topological Polar Surface Area	18.5 Å ²	[1]

The Strategic Role of the 1,3-Dioxolane Moiety: A Tale of Protection

In multi-step organic synthesis, particularly in the construction of complex active pharmaceutical ingredients (APIs), the ability to selectively mask a reactive functional group is paramount. The 1,3-dioxolane group is a premier choice for protecting ketones and aldehydes. [\[4\]](#)[\[5\]](#)

The Carbonyl Protection Strategy


The ketone in 3'-bromoacetophenone is susceptible to attack by a wide range of reagents, including nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g.,

hydrides). The aryl bromide, however, is a versatile functional handle for carbon-carbon bond formation via organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). To perform chemistry on the aryl bromide without interference from the ketone, the ketone must be protected.

Converting the ketone to a cyclic ketal, such as a 1,3-dioxolane, renders it inert to a broad spectrum of non-acidic reagents.^[6] This protection allows for selective manipulation of the bromophenyl ring. Once the desired transformations are complete, the protecting group can be cleanly removed to regenerate the ketone.^{[4][7]}

Mechanism of Ketal Formation

The formation of the 1,3-dioxolane is an acid-catalyzed nucleophilic addition-elimination reaction.^{[8][9]} The process is reversible and governed by equilibrium.

[Click to download full resolution via product page](#)

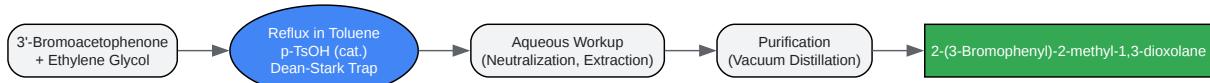
Caption: Acid-catalyzed mechanism of 1,3-dioxolane formation.

Synthesis Protocol: Ketalization of 3'-Bromoacetophenone

This protocol details the reliable synthesis of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** from commercially available starting materials.

Principle

The reaction involves the condensation of 3'-bromoacetophenone with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). The water formed as a byproduct is continuously removed to drive the reaction to completion, typically using a Dean-Stark apparatus.


Detailed Experimental Protocol

- Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
- Reagent Charging: To the flask, add 3'-bromoacetophenone (1.0 eq.), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (1.2-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 eq.).
- Reaction Execution: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 4-8 hours).
- Workup: Cool the reaction mixture to room temperature. Add a mild base, such as sodium bicarbonate solution or triethylamine, to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and wash with water and then with brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**.

“

Scientist's Note (Trustworthiness): The removal of water is the critical driving force for this equilibrium-limited reaction. An inefficient Dean-Stark trap or wet solvent will lead to poor yields. Neutralizing the acid catalyst before concentration is crucial to prevent the reverse reaction (hydrolysis) from occurring during the workup.

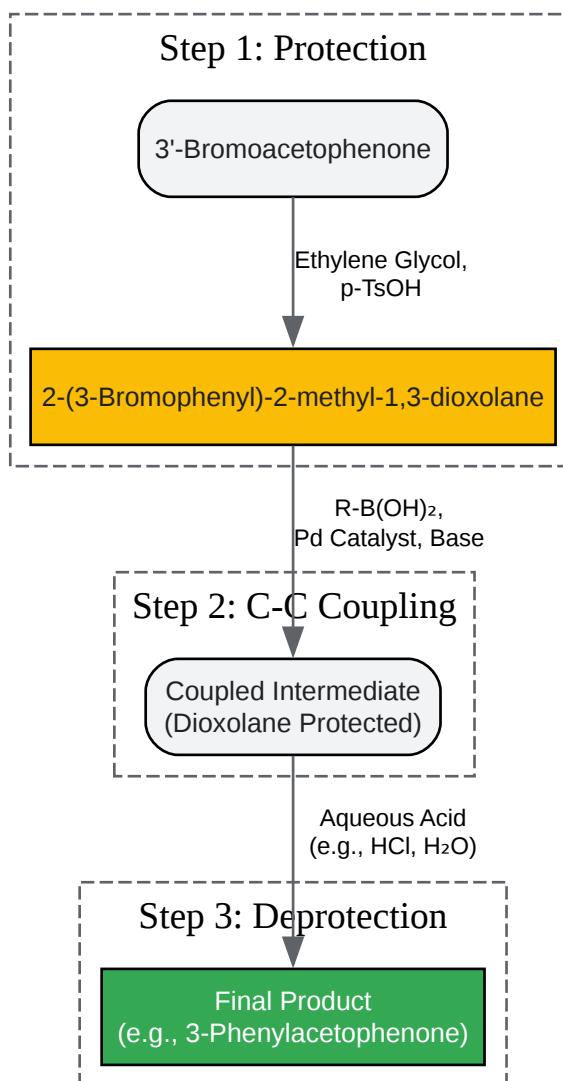
Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the title compound.

Application in Advanced Synthetic Routes

The true value of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** is realized in its use as a stable platform for subsequent chemical modifications.


Example Application: Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. Here, the aryl bromide of our protected compound can be coupled with a boronic acid to introduce new aryl or alkyl groups.

Full Synthetic Sequence: Protection → Coupling → Deprotection

This three-step sequence allows for the synthesis of complex bi-aryl ketones, which are common motifs in medicinal chemistry.

- Protection: Synthesize **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** as described in Section 3.
- Coupling: Perform a Suzuki reaction on the protected intermediate with a desired boronic acid (e.g., phenylboronic acid).
- Deprotection: Hydrolyze the dioxolane group to reveal the final ketone product.

[Click to download full resolution via product page](#)

Caption: A complete synthetic sequence utilizing the title compound.

Deprotection Protocol: Regenerating the Ketone

The removal of the 1,3-dioxolane group is typically straightforward, relying on acid-catalyzed hydrolysis.[\[7\]](#)[\[10\]](#)

Principle

The deprotection is the microscopic reverse of the formation reaction. In the presence of water and an acid catalyst, the ketal is hydrolyzed back to the parent ketone and ethylene glycol.

Standard Deprotection Protocol

- **Dissolution:** Dissolve the protected compound (1.0 eq.) in a water-miscible solvent like acetone or tetrahydrofuran (THF).
- **Acidification:** Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl) or sulfuric acid (H_2SO_4).
- **Reaction:** Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
- **Workup:** Neutralize the acid with a base (e.g., saturated $NaHCO_3$ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Isolation:** Wash the organic layer with water and brine, dry over Na_2SO_4 , and concentrate under reduced pressure to yield the deprotected ketone.

“

Expertise Note: While effective, strong acidic conditions can be incompatible with other acid-sensitive functional groups in a complex molecule. Milder, chemoselective methods for deprotection exist, such as using catalytic iodine in wet acetone or Lewis acids like $Er(OTf)_3$.^[6] ^[7] The choice of deprotection agent is a critical strategic decision based on the overall molecular architecture.

Conclusion

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is more than just a chemical compound; it is a strategic tool in the arsenal of the synthetic chemist. Its utility lies in the robust and reversible protection it offers to a ketone, thereby enabling selective and high-yield transformations at the aryl bromide position. For professionals in drug development, mastering the use of such intermediates is fundamental to the efficient and logical construction of novel molecular entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 2-(3-bromophenyl)-2-methyl-1,3-dioxolane (1 x 5 g) | Reagentia [reagentia.eu]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. scielo.br [scielo.br]
- To cite this document: BenchChem. [IUPAC name for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b503158#iupac-name-for-2-3-bromophenyl-2-methyl-1-3-dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com